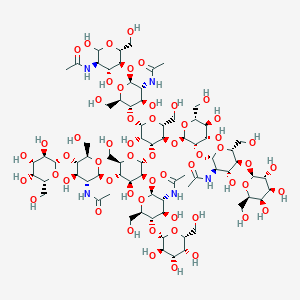

NA3 N-Glycan

Description

Properties

Molecular Formula |

C76H127N5O56 |

|---|---|

Molecular Weight |

2006.8 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3,5-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C76H127N5O56/c1-17(93)77-33-42(102)56(26(10-86)117-66(33)116)128-67-34(78-18(2)94)44(104)60(30(14-90)122-67)133-74-55(115)63(62(32(16-92)126-74)134-75-64(50(110)41(101)25(9-85)121-75)136-69-36(80-20(4)96)45(105)58(28(12-88)124-69)131-72-52(112)48(108)39(99)23(7-83)119-72)135-76-65(137-70-37(81-21(5)97)46(106)59(29(13-89)125-70)132-73-53(113)49(109)40(100)24(8-84)120-73)54(114)61(31(15-91)127-76)129-68-35(79-19(3)95)43(103)57(27(11-87)123-68)130-71-51(111)47(107)38(98)22(6-82)118-71/h22-76,82-92,98-116H,6-16H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66?,67+,68+,69+,70+,71+,72+,73+,74+,75-,76-/m1/s1 |

InChI Key |

BBAHUERAFCGEGD-RSKGXTAUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O[C@@H]5[C@@H]([C@@H](O[C@@H]([C@H]5O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)NC(=O)C)CO)O[C@@H]9[C@H](O[C@H]([C@@H]([C@H]9O)NC(=O)C)O[C@@H]1[C@H](OC([C@@H]([C@H]1O)NC(=O)C)O)CO)CO)O)CO)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |

Origin of Product |

United States |

Biosynthesis and Intracellular Regulation of Na3 N Glycan Maturation

Initial Stages of N-Glycan Biosynthesis in the Endoplasmic Reticulum (ER)

The genesis of all N-linked glycans, including the NA3 N-glycan, occurs in the endoplasmic reticulum with the assembly of a conserved precursor oligosaccharide. sigmaaldrich.com

Synthesis of Dolichol-Linked Precursor Oligosaccharide

The biosynthesis of the N-glycan precursor commences on the cytoplasmic face of the ER membrane, anchored to a lipid carrier known as dolichol phosphate (B84403). sigmaaldrich.com This process involves the sequential addition of sugar residues from nucleotide sugar donors to form a lipid-linked oligosaccharide (LLO). The initial steps on the cytoplasmic side assemble a Man₅GlcNAc₂-PP-dolichol intermediate. researchgate.net This precursor is then flipped into the ER lumen for further elongation. researchgate.net Within the lumen, additional mannose and glucose residues are added to complete the full precursor, Glc₃Man₉GlcNAc₂-PP-dolichol. nih.gov This 14-sugar oligosaccharide serves as the universal donor for N-linked glycosylation. nih.gov

En Bloc Transfer of Precursor Oligosaccharide to Nascent Polypeptides by Oligosaccharyltransferase (OST) Complex

As a nascent polypeptide chain enters the ER lumen through the translocon, it is surveyed by the oligosaccharyltransferase (OST) complex. nih.gov This multi-subunit enzyme complex identifies the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) on the polypeptide. nih.gov Upon recognition of this sequon, the OST complex catalyzes the en bloc transfer of the entire Glc₃Man₉GlcNAc₂ precursor from the dolichol phosphate carrier to the amide nitrogen of the asparagine residue. nih.gov This singular enzymatic step marks the covalent attachment of the N-glycan to the protein.

ER-Resident Glycosidase Trimming and Protein Folding Quality Control

Immediately following its transfer to the polypeptide, the N-glycan undergoes a series of trimming reactions by ER-resident glycosidases. These modifications are intricately linked to the protein folding quality control system of the ER. The two terminal glucose residues are sequentially removed by glucosidase I and glucosidase II. nih.gov The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is then recognized by the lectin chaperones calnexin (B1179193) and calreticulin, which assist in the proper folding of the glycoprotein (B1211001). elifesciences.org Subsequent removal of the final glucose residue by glucosidase II releases the glycoprotein from this chaperone system. nih.gov If the protein is correctly folded, it can proceed to the Golgi apparatus for further processing. However, if it remains misfolded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which re-adds a single glucose residue, allowing it to re-enter the calnexin/calreticulin cycle for another attempt at proper folding. elifesciences.org Concurrently, specific mannose residues may be trimmed by ER-resident α-mannosidases, a process that can signal terminally misfolded proteins for ER-associated degradation (ERAD). biorxiv.org

Golgi Apparatus-Mediated Processing and Complex-Type N-Glycan Branching

Glycoproteins that have successfully navigated the ER quality control machinery are transported to the Golgi apparatus, where the high-mannose N-glycan is further modified to form complex structures like the tri-antennary this compound. nih.gov

Role of Mannosidases in Core Oligosaccharide Modification

Upon arrival in the cis-Golgi, the N-glycan undergoes further trimming by Golgi-resident α-mannosidases. nih.gov These enzymes remove additional mannose residues from the Man₉GlcNAc₂ structure to generate a key intermediate, Man₅GlcNAc₂. nih.gov This trimming is a prerequisite for the subsequent addition of N-acetylglucosamine (GlcNAc) residues and the initiation of complex N-glycan formation. nih.gov The specific action of Golgi α-mannosidase I is crucial in this step. nih.gov

N-Acetylglucosaminyltransferases (GnTs) in Initiating Tri-Antennary Branch Formation

The generation of the characteristic tri-antennary structure of the this compound is orchestrated by a family of enzymes known as N-acetylglucosaminyltransferases (GnTs) located in the medial-Golgi. researchgate.net The process of branching is initiated by the action of N-acetylglucosaminyltransferase I (GnT-I), which adds a GlcNAc residue to the terminal mannose of the α1,3-mannose branch of the Man₅GlcNAc₂ core. nih.gov This is a critical step that commits the N-glycan to the hybrid or complex-type pathway. nih.gov Following the action of GnT-I, α-mannosidase II removes two more mannose residues, creating the substrate for further branching. N-acetylglucosaminyltransferase II (GnT-II) then adds a second GlcNAc to the α1,6-mannose branch, forming a bi-antennary structure. nih.gov The formation of the third antenna, which defines the NA3 structure, is catalyzed by other GnTs, such as N-acetylglucosaminyltransferase-IV (GnT-IV) and N-acetylglucosaminyltransferase-V (GnT-V). GnT-IV adds a GlcNAc residue to the α1,3-mannose branch, while GnT-V adds a GlcNAc to the α1,6-mannose branch, leading to the formation of tri- and tetra-antennary structures. The coordinated and sequential action of these GnTs is essential for the precise assembly of the tri-antennary this compound.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Location | Function |

|---|---|---|

| Glucosyltransferases | Endoplasmic Reticulum | Assembly of the dolichol-linked precursor oligosaccharide. |

| Oligosaccharyltransferase (OST) | Endoplasmic Reticulum | En bloc transfer of the precursor oligosaccharide to the nascent polypeptide. |

| Glucosidase I & II | Endoplasmic Reticulum | Trimming of glucose residues from the N-glycan, crucial for protein folding quality control. |

| UDP-glucose:glycoprotein glucosyltransferase (UGGT) | Endoplasmic Reticulum | Re-glucosylation of misfolded proteins for re-entry into the calnexin/calreticulin cycle. |

| α-Mannosidases | ER and Golgi Apparatus | Trimming of mannose residues from the N-glycan. |

| N-acetylglucosaminyltransferase I (GnT-I) | Golgi Apparatus | Initiates the formation of hybrid and complex N-glycans. |

| N-acetylglucosaminyltransferase II (GnT-II) | Golgi Apparatus | Creates a bi-antennary N-glycan structure. |

| N-acetylglucosaminyltransferase IV (GnT-IV) | Golgi Apparatus | Adds a GlcNAc to the α1,3-mannose branch, contributing to tri-antennary structures. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dolichol phosphate |

| Man₅GlcNAc₂-PP-dolichol |

| Glc₃Man₉GlcNAc₂-PP-dolichol |

| Glc₁Man₉GlcNAc₂ |

| Man₉GlcNAc₂ |

| Man₅GlcNAc₂ |

| N-acetylglucosamine (GlcNAc) |

| Mannose |

| Glucose |

| UDP-glucose |

Galactosyltransferases Involved in Terminal Galactose Addition

The formation of the NA3 glycan structure, also known as A3G3 N-Glycan, involves the addition of three terminal galactose residues to a core triantennary structure. nih.gov This critical step is catalyzed by β-1,4-galactosyltransferases (GalTs), which transfer galactose from the sugar donor UDP-galactose to the terminal N-acetylglucosamine (GlcNAc) residues of the glycan antennae. nih.govresearchgate.net The resulting structure is characterized by the IUPAC condensed nomenclature: Gal(b1-4)GlcNAc(b1-2)[Gal(b1-4)GlcNAc(b1-4)]Man(a1-3)[Gal(b1-4)GlcNAc(b1-2)Man(a1-4)]Man(b1-4)GlcNAc(b1-4)GlcNAc. nih.gov

Table 1: Key Galactosyltransferases in this compound Biosynthesis

| Enzyme | Gene | Substrate | Product | Linkage Formed |

| β-1,4-galactosyltransferase 1 | B4GALT1 | UDP-galactose, Terminal GlcNAc residues | Galactosylated N-glycan (N-acetyllactosamine) | β-1,4 |

Sialylation of Complex N-Glycans (Contextual to A3 Glycans from which NA3 is derived)

While the NA3 glycan itself is an asialo, galactosylated structure, it serves as a precursor for the formation of sialylated triantennary N-glycans. nih.govbiosynth.com The addition of sialic acid residues to the terminal galactose moieties is a crucial modification that impacts the biological functions of glycoproteins, including their serum half-life and receptor interactions. nih.govdovepress.com This process, known as sialylation, is catalyzed by a family of enzymes called sialyltransferases. nih.govresearchgate.net

Sialyltransferases are a diverse family of enzymes that exhibit specificity for both the acceptor glycan and the linkage they create. nih.gov They are broadly classified based on the linkage they form, primarily α2,3- and α2,6-linkages to terminal galactose residues. nih.gov

ST3Gal Sialyltransferases : This family of enzymes transfers sialic acid to the 3-OH position of terminal galactose residues, forming an α2,3-linkage. nih.gov ST3Gal-IV, for instance, can sialylate Galβ1,4GlcNAc structures found on N-glycans. nih.gov

ST6Gal Sialyltransferases : These enzymes catalyze the addition of sialic acid to the 6-OH position of terminal galactose, creating an α2,6-linkage. nih.gov

The expression and activity of these isoforms are tissue-dependent and play a critical role in determining the final sialylation pattern of glycoproteins. nih.gov

Table 2: Sialyltransferase Isoforms and their Specificity

| Sialyltransferase Family | Linkage Formed | Acceptor Substrate (on N-glycans) |

| ST3Gal | α2,3 | Terminal Galactose (Galβ1,4GlcNAc) |

| ST6Gal | α2,6 | Terminal Galactose (Galβ1,4GlcNAc) |

The donor substrate for all sialyltransferase reactions is cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid). nih.govfrontiersin.org The availability of this activated sugar nucleotide is a critical regulatory point in the sialylation pathway. The biosynthesis of CMP-sialic acid occurs in the nucleus, catalyzed by CMP-sialic acid synthetase (CMAS). nih.govresearchgate.net

Once synthesized, CMP-sialic acid is transported from the nucleus to the Golgi apparatus, where sialylation takes place. researchgate.net This transport is mediated by a specific CMP-sialic acid transporter (CST), also known as SLC35A1. researchgate.net The activity of both CMAS and the CST are crucial for maintaining an adequate supply of the donor substrate for sialyltransferases in the Golgi, thereby regulating the extent of glycoprotein sialylation. nih.govresearchgate.net

The formation of α2,3- and α2,6-sialic acid linkages is catalyzed by ST3Gal and ST6Gal families of sialyltransferases, respectively. nih.gov These enzymes recognize the terminal galactose residues on the antennae of complex N-glycans, such as the A3 glycan, and transfer a sialic acid moiety from CMP-sialic acid to either the 3-OH or 6-OH position of the galactose. The specific linkage formed has significant biological consequences, influencing interactions with various glycan-binding proteins. researchgate.net

The competition between different sialyltransferase isoforms for the same glycan substrate can lead to a diverse array of sialylated structures on a single glycoprotein, contributing to the microheterogeneity of glycosylation. sigmaaldrich.com The precise mechanisms of substrate recognition and catalysis are determined by the three-dimensional structure of the individual sialyltransferase enzymes. nih.gov

Biological Roles and Functional Mechanisms of Na3 N Glycan

Cell-Cell Recognition and Adhesion Modulation by NA3 N-Glycan

The complex, branched structure of N-glycans, such as the triantennary NA3, is integral to the regulation of cell-cell recognition and adhesion. nih.gov These glycans are predominantly found on the cell surface, where they modify the functions of adhesion molecules like integrins and cadherins, thereby influencing cellular communication, tissue architecture, and cell migration. nih.govnih.gov

The presence of specific N-glycan structures on cell adhesion molecules can directly impact their stability and function. For instance, triantennary complex glycans have been identified on the carcinoembryonic antigen-related cell adhesion molecule (C-CAM), a protein involved in intercellular adhesion and signal transduction. nih.gov The glycosylation state of C-CAM is critical for its biological activity, and the presence of complex structures like NA3 can modulate its adhesive properties.

Furthermore, the branching of N-glycans has a profound effect on integrin-mediated cell adhesion and migration. Integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, are heavily glycosylated. nih.govnih.gov The modification of integrin N-glycans can either enhance or inhibit cell migration. For example, increased β1,6 GlcNAc branching, a key feature in the formation of tri- and tetra-antennary N-glycans, on α3β1-integrin has been associated with enhanced metastatic potential in melanoma cells, suggesting a role in modulating cell adhesion to affect cancer invasion. nih.gov Conversely, the introduction of a "bisecting" GlcNAc structure, which inhibits further branching, can suppress cell migration. nih.gov This highlights the critical role of the underlying glycan architecture, such as the triantennary scaffold of NA3, in determining cellular adhesive behavior.

| Adhesion Molecule | Effect of Increased N-Glycan Branching (e.g., Triantennary Structures) | Functional Outcome | References |

|---|---|---|---|

| Integrins (e.g., α3β1, α5β1) | Modulates ligand binding affinity and receptor clustering. | Can promote or inhibit cell migration and invasion, depending on the specific branching pattern. | nih.govnih.gov |

| E-cadherin | Can lead to reduced cell-cell adhesion (in the context of β1,6 GlcNAc branching). | Contributes to epithelial-mesenchymal transition (EMT) and increased cell motility. | nih.gov |

| C-CAM (CEACAM1) | Present as complex bi- and triantennary structures. | Modulates homophilic cell adhesion and signal transduction. | nih.gov |

Receptor-Ligand Interactions and Signaling Pathways Involving this compound

The terminal sialic acid residues and the branched architecture of this compound make it a key player in mediating interactions between receptors and their ligands, thereby influencing downstream signaling pathways. Glycans can act as direct ligands for glycan-binding proteins or modulate the conformation and function of the glycoproteins they are attached to. nih.govwikipedia.org

Lectins are proteins that recognize and bind to specific carbohydrate structures. The interactions between cell surface glycans like NA3 and various lectins are fundamental to many physiological and pathological processes. nih.govnih.gov

Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins that specifically recognize sialylated glycans. nih.govbioglyco.com They are primarily expressed on immune cells and are critical regulators of immune responses, often transmitting inhibitory signals upon ligand binding. nih.govfrontiersin.org The dense presentation of terminal sialic acids makes this compound a potent ligand for various Siglecs. Research has shown that different Siglecs exhibit unique preferences for the linkage of sialic acid and the underlying glycan branch. For example, human Siglec-3, -9, and -10 show a preference for the α1-3 branch of asymmetric N-glycans when the terminal epitope is Siaα2-6Galβ1-4GlcNAc, but they prefer the opposite α1-6 branch when the epitope is Siaα2-3Galβ1-4GlcNAc. nih.gov This demonstrates a high degree of specificity in Siglec-glycan interactions, which is crucial for their role in distinguishing "self" from "non-self". nih.gov

Galectins: This family of lectins binds to β-galactoside-containing glycans, particularly N-acetyllactosamine (LacNAc), a common building block of complex N-glycans. nih.gov Galectins can cross-link glycoproteins on the cell surface, forming lattices that modulate receptor signaling and cell adhesion. nih.govfrontiersin.org The interaction of galectins with complex N-glycans is influenced by terminal modifications. For instance, terminal α2,6-sialylation can prevent the binding of Galectin-1, whereas Galectin-3 can still bind, albeit with potentially altered affinity. nih.gov The multivalent presentation of LacNAc units within the triantennary NA3 structure can facilitate high-avidity binding to galectins like Galectin-3, influencing processes such as T-cell activation and receptor endocytosis. nih.govmdpi.com

Selectins: Selectins are C-type lectins expressed on leukocytes (L-selectin), platelets (P-selectin), and endothelial cells (E- and P-selectin) that mediate the initial tethering and rolling of leukocytes during inflammation and immune surveillance. nih.govmdpi.com Selectins typically recognize sialylated and fucosylated epitopes, most notably the sialyl Lewis X (sLex) tetrasaccharide. mdpi.com While NA3 itself is not the sLex antigen, its triantennary scaffold provides a platform for the synthesis of multiple sLex moieties. The presentation of these ligands on N-glycans is crucial for L-selectin function and lymphocyte homing. nih.gov The specific antenna on which the sLex epitope is presented on a tri-antennary N-glycan can influence binding affinity, highlighting the importance of the underlying glycan architecture. uu.nl

| Lectin Family | Specific Examples | Recognized Glycan Epitope | Functional Consequence of Interaction | References |

|---|---|---|---|---|

| Siglecs | Siglec-3, -9, -10 | Terminal Sialic Acid (α2,3 or α2,6 linked) on different branches | Immune response inhibition, maintenance of self-tolerance. | nih.govnih.gov |

| Galectins | Galectin-1, Galectin-3 | Terminal β-galactosides (LacNAc), influenced by sialylation | Formation of glycoprotein (B1211001) lattices, modulation of receptor signaling and cell adhesion. | nih.govnih.gov |

| Selectins | L-selectin, E-selectin, P-selectin | Sialyl Lewis X (often presented on a triantennary scaffold) | Mediation of leukocyte rolling and trafficking. | nih.govnih.gov |

Receptor tyrosine kinases (RTKs) are transmembrane proteins that are essential for cellular processes like proliferation, differentiation, and survival. mdpi.comnih.gov The function of virtually all RTKs, including the epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R), is critically dependent on N-glycosylation. nih.govresearchgate.net Complex N-glycans like NA3 can influence RTK signaling through several mechanisms:

Ligand Binding and Receptor Dimerization: N-glycans can directly impact the conformation of the receptor's extracellular domain, thereby altering its affinity for its growth factor ligand. mdpi.com They can also influence the ligand-induced dimerization or oligomerization of receptors, which is a prerequisite for kinase activation. mdpi.com The presence of complex N-glycans with multiple GlcNAc termini on EGFR has been shown to be a target for inhibition by the ganglioside GM3, demonstrating a carbohydrate-carbohydrate interaction that controls signal transduction. nih.gov

Interaction with Galectins: As mentioned, galectins can form lattices with glycosylated RTKs. This galectin-RTK lattice can stabilize the receptor at the cell surface, preventing its internalization and prolonging downstream signaling, which can contribute to enhanced growth factor responsiveness. mdpi.com

| RTK Example | Effect of Complex N-Glycosylation | Signaling Pathway Impacted | References |

|---|---|---|---|

| EGFR | Modulates ligand binding, receptor dimerization, and interaction with galectins. | Affects Akt and ERK signaling pathways. | nih.govmdpi.comnih.gov |

| ErbB2/ErbB3 | Essential for proper protein expression and surface localization. | Affects Akt signaling. | nih.gov |

| IGF-1R | Crucial for receptor stability and surface expression. | Affects Akt signaling. | nih.gov |

Immunomodulatory Functions of this compound and Related Complex N-Glycans

The glycan profile on the surface of immune cells is a critical determinant of their function, influencing everything from development and activation to trafficking and effector responses. frontiersin.orgmdpi.com Complex N-glycans, including triantennary structures like NA3, are key players in this regulation, acting as "checkpoints" that fine-tune immune activity. nih.govlongdom.org

The degree of N-glycan branching on immune cell receptors can set the threshold for activation. On T cells, the T-cell receptor (TCR) is heavily glycosylated. An increase in β1,6-GlcNAc branched N-glycans on the TCR can create binding sites for Galectin-3. nih.gov This interaction forms a galectin-glycoprotein lattice on the T-cell surface that restricts TCR clustering and mobility, thereby increasing the threshold required for T-cell activation and suppressing T-cell proliferation. nih.govfrontiersin.org

Immune cell trafficking is fundamentally dependent on glycan-mediated interactions. The recruitment of leukocytes from the bloodstream into tissues is a multi-step process initiated by the binding of selectins on endothelial cells to their carbohydrate ligands on leukocytes. nih.govelsevierpure.com The triantennary scaffold of NA3 is an ideal platform for presenting the necessary sialylated and fucosylated ligands (e.g., sLex) required for this interaction, thus playing a crucial role in directing immune cells to sites of inflammation or to secondary lymphoid organs. nih.govnih.gov

The immune system must be able to distinguish between self and non-self to avoid autoimmunity. Cell surface glycans are proposed to serve as "self-associated molecular patterns" that contribute to this process. nih.gov The dense coating of terminal sialic acids, as found on NA3 N-glycans, is a hallmark of "self" in vertebrates.

This recognition of self is mediated in part by inhibitory Siglec receptors on various immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages, as well as on T and B cells. nih.govnih.gov When these inhibitory Siglecs engage with sialic acid-rich structures like NA3 on opposing cells or on the same cell (cis-interactions), they recruit phosphatases to their cytoplasmic tail, which dampens activating signals. This mechanism is crucial for maintaining immune homeostasis and preventing inappropriate activation against self-tissues, thereby promoting immune tolerance. frontiersin.orgnih.gov Dysregulation of this N-glycosylation pathway and the subsequent alteration of glycan structures have been associated with the development of autoimmune-like phenotypes. frontiersin.org

| Immune Process | Role of Triantennary/Complex N-Glycans | Key Molecular Interactions | References |

|---|---|---|---|

| T Cell Activation | Increased branching raises the activation threshold. | Branched N-glycans on TCR interact with Galectin-3, forming a suppressive lattice. | nih.govfrontiersin.org |

| Immune Cell Trafficking | Provide the scaffold for selectin ligands. | Presentation of sLex and related epitopes for binding to E-, P-, and L-selectins. | nih.govnih.gov |

| Immune Tolerance | Present "self" signals via terminal sialic acids. | Binding of sialic acids to inhibitory Siglecs on immune cells. | nih.govnih.govnih.gov |

| Antigen Presentation | Modulate the function of APCs and their interaction with T cells. | Engagement of Siglecs on APCs by sialylated glycans can dampen APC activation. | frontiersin.orgnih.gov |

Role in Humoral Immunity and Antibody Function (e.g., IgM and IgG glycosylation)

The glycosylation of immunoglobulins, particularly IgM and IgG, plays a critical role in modulating the humoral immune response. While the presence of complex biantennary N-glycans on the Fc region of IgG is well-established and crucial for its effector functions, triantennary and tetra-antennary structures are less common on native human serum IgG. biorxiv.org However, studies have identified triantennary N-glycans on IgG, and their presence can influence antibody activity. nih.gov The specific role of the asialo, tri-antennary (NA3) N-glycan in this context is an area of ongoing investigation.

N-glycans on the Fc portion of IgG are essential for maintaining the conformation and stability of the Fc region, which in turn affects its interaction with Fc receptors on immune cells. biorxiv.orgmdpi.com Variations in glycan structure, such as the presence or absence of fucose and sialic acid, can significantly alter the pro- or anti-inflammatory properties of IgG. While most therapeutic recombinant antibodies expressed in mammalian cells feature asialo biantennary complex type N-glycans, the enzymatic addition of further branches to create tri-antennary structures is possible and can modulate antibody function. biorxiv.orgnih.gov

Developmental Processes and Tissue Homeostasis Impacted by this compound

N-linked glycosylation is a fundamental post-translational modification that plays a pivotal role in a wide array of biological processes, including embryonic development and the maintenance of tissue homeostasis. nih.gov The structural diversity of N-glycans allows for a high degree of complexity in regulating cellular functions.

The expression of specific glycan structures is tightly regulated both spatially and temporally during organogenesis. oup.com Different tissues and cell types exhibit distinct glycan profiles, which change dynamically throughout development. For instance, studies in zebrafish embryos have shown that while oligomannose-type N-glycans are abundant throughout early development, the prevalence of complex and hybrid-type N-glycans increases significantly from the mid-segmentation to the pharyngula stages. oup.com This suggests that the elaboration of more complex N-glycan structures is crucial for later stages of embryonic development and cell differentiation.

While specific expression patterns for this compound during the organogenesis of various tissues are not extensively documented, the enzymes responsible for creating tri-antennary branches are known to be developmentally regulated. The presence of tri- and tetra-antennary N-glycans has been noted in the context of early pregnancy, highlighting the importance of complex glycan structures in developmental milestones. researchgate.net The tissue-specific expression of different glycosyltransferases ultimately dictates the array of N-glycans present in a particular organ, contributing to its unique cellular functions and architecture. nih.gov

A significant body of research has elucidated the critical role of this compound in the development and maintenance of the retina. NA3 has been shown to have neuroprotective effects and to support the normal ultrastructure and function of retinal cells, particularly photoreceptors. nih.govnih.govnih.gov

In preclinical models of retinal diseases characterized by retinal pigment epithelial (RPE) insufficiency, administration of NA3 has demonstrated remarkable therapeutic potential. nih.govnih.gov Research findings indicate that NA3 can:

Support the normal assembly of photoreceptor outer segment membranes, a process essential for vision.

Prevent the degeneration of photoreceptor outer segments and the death of cells in the outer nuclear layer. nih.govnih.gov

Promote the maturation of adherens junctions between Müller cells and photoreceptors, which are crucial for maintaining the structural integrity of the retina. nih.govnih.gov

These findings suggest that this compound plays a vital role in the homeostasis of the outer retina and may represent a promising therapeutic agent for retinal degenerative disorders. nih.gov

| Effect of this compound on Retinal Structure and Function | Observed Outcome |

| Photoreceptor Outer Segments | Prevention of degeneration and support of normal assembly. |

| Outer Nuclear Layer | Prevention of pyknosis (cell death). |

| Müller Cells | Reduction of reactive gliosis. |

| Adherens Junctions | Promotion of maturation between Müller cells and photoreceptors. |

| Visual Integrity | Supported fully functioning visual integrity in preclinical models. |

Host-Pathogen Interactions and Microbial Glycobiology

Glycans on the surface of both host cells and pathogens are at the forefront of host-pathogen interactions, mediating processes from initial attachment to immune evasion. frontiersin.org The structural characteristics of these glycans are therefore critical determinants of the outcome of an infection.

Many viruses and bacteria have evolved to recognize specific host cell surface glycan structures as receptors for attachment and subsequent entry. The complexity and terminal epitopes of N-glycans can determine the specificity of these interactions. For example, the hemagglutinin protein of the influenza A virus recognizes sialic acid residues on host cell glycans. nih.gov

Studies have shown that the complexity of the underlying glycan, such as a tri-antennary structure, can modulate the binding affinity of viral proteins. uu.nlnih.gov For some avian influenza A viruses, there is a preferential binding to tri-antennary N-glycans presenting specific sialylated epitopes. uu.nlnih.gov While direct evidence for pathogens specifically targeting the NA3 structure is limited, the principle that complex N-glycans serve as attachment sites is well-established. Bacteria can also utilize host glycans for adhesion, a critical first step in colonization and infection. mdpi.com The dense layer of glycans on mucosal surfaces, the glycocalyx, is a primary site of interaction for many bacterial pathogens. mdpi.com

Pathogens have developed sophisticated strategies to evade the host immune system, and the manipulation of glycans is a common theme. nih.gov One such strategy is molecular mimicry, where pathogens decorate their surface with glycans that resemble those of the host, thereby avoiding recognition by the immune system. frontiersin.org

Furthermore, pathogens can induce changes in host cell glycosylation that favor their survival and replication. nih.gov Inflammation and infection can lead to alterations in the branching of host N-glycans. nih.gov While the specific involvement of NA3 in these evasion mechanisms is not fully characterized, the presence of complex, host-like glycans on pathogens can serve to camouflage them from immune surveillance. The dense shield of N-glycans on viral envelope proteins, for instance, can physically block access of neutralizing antibodies to their protein epitopes. biorxiv.org

Advanced Methodologies for Structural and Functional Characterization of Na3 N Glycan

Glycomics Approaches for Comprehensive NA3 N-Glycan Profiling

Glycomics, the comprehensive study of the entire set of glycans (the glycome) in an organism, provides the necessary tools for in-depth profiling of complex structures like NA3. nih.govresearchgate.net These approaches are essential for understanding the heterogeneity and biological significance of glycosylation. nih.gov A combination of high-resolution separation techniques and sensitive detection methods allows for the detailed characterization of the this compound within complex biological mixtures.

Mass Spectrometry (MS)-Based Glycan Analysis

Mass spectrometry is a cornerstone of glycan analysis due to its high sensitivity and ability to provide detailed structural information. sigmaaldrich.comludger.comnih.gov Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are powerful techniques for the profiling and identification of N-glycans like NA3.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the separation and detailed structural elucidation of complex glycan mixtures. nih.govresearchgate.netfrontiersin.org This technique allows for the separation of isomeric glycan structures, which is crucial for the unambiguous identification of NA3 among other triantennary isomers. nih.govresearchgate.net

The workflow typically involves the enzymatic release of N-glycans from the glycoprotein (B1211001), followed by labeling with a fluorescent tag to enhance detection. The labeled glycans are then separated by liquid chromatography, often using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar molecules like glycans. frontiersin.org The separated glycans are then introduced into the mass spectrometer for detection and fragmentation.

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the glycan ions and analyzing the resulting product ions. nih.govresearchgate.net The fragmentation pattern of NA3 provides information on its monosaccharide composition and branching pattern. For instance, the presence of specific fragment ions can confirm the triantennary structure and the sequence of monosaccharides in each antenna. nih.gov

| Feature | Description |

| Separation Principle | Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate glycans based on their polarity. |

| Detection | Electrospray ionization (ESI) is typically used to ionize the glycans before they enter the mass spectrometer. |

| Structural Analysis | Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS to break down the glycan into smaller fragments, revealing its structure. researchgate.net |

| Data Interpretation | The resulting fragmentation spectra are interpreted to determine the monosaccharide composition, sequence, and branching pattern of the NA3 glycan. nih.gov |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a high-throughput technique widely used for the rapid profiling of N-glycans. sigmaaldrich.comludger.comnih.gov This method allows for the analysis of a large number of samples in a relatively short time, making it suitable for comparative glycomic studies. sigmaaldrich.com

In MALDI-TOF MS, the glycan sample is mixed with a matrix material on a target plate. A laser is then used to irradiate the sample, causing the desorption and ionization of the glycan molecules. The ionized glycans are then accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio. sigmaaldrich.comludger.com

MALDI-TOF MS provides a mass profile of the glycans present in a sample, allowing for the identification of NA3 based on its molecular weight. sigmaaldrich.com The high resolution of modern TOF analyzers enables the differentiation of glycans with small mass differences.

| Parameter | Description |

| Ionization Method | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Mass Analyzer | Time of Flight (TOF) |

| Sample Preparation | Glycans are co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate. ludger.com |

| Throughput | High, allowing for the rapid analysis of multiple samples. sigmaaldrich.com |

| Information Obtained | Provides the molecular weights of the glycans in the sample, enabling the identification of NA3. sigmaaldrich.com |

Chemical derivatization, particularly permethylation, is a critical step in the mass spectrometric analysis of glycans, including NA3. nih.govludger.combohrium.com Permethylation involves the replacement of all hydroxyl and N-acetyl groups with methyl groups, which enhances the ionization efficiency of the glycan and stabilizes labile sialic acid residues. ludger.combohrium.com This leads to improved sensitivity and more informative fragmentation spectra in both LC-MS/MS and MALDI-TOF MS. nih.govludger.com

Furthermore, specific chemical derivatization strategies can be employed to determine the linkage of sialic acids, which is crucial for understanding the functional role of sialylated forms of NA3. ludger.comnih.gov For example, linkage-specific derivatization can distinguish between α2,3- and α2,6-linked sialic acids, providing valuable structural details that are often difficult to obtain by other methods. ludger.comnih.gov

Capillary Electrophoresis (CE) and Fluorescence-Assisted Carbohydrate Electrophoresis (FACE) for Glycan Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of complex glycan mixtures. d-nb.infounideb.hunih.gov When coupled with a sensitive detection method like laser-induced fluorescence (LIF), it becomes a powerful tool for glycan profiling. unideb.hu Fluorescence-Assisted Carbohydrate Electrophoresis (FACE) is a specific application of CE that involves the labeling of glycans with a fluorescent tag, allowing for their sensitive detection and quantification. mybiosource.comnih.govresearchgate.net

In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. d-nb.info Since most N-glycans are neutral, they are first derivatized with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). unideb.hu This labeling not only imparts a charge to the glycan for electrophoretic separation but also enables highly sensitive fluorescence detection. unideb.hu

The separation in CE is based on the charge-to-size ratio of the labeled glycans. d-nb.info This allows for the separation of glycans with subtle structural differences, including isomers. The high efficiency of CE enables the resolution of complex glycan profiles, where NA3 can be identified by its migration time relative to known standards. One study identified a peak corresponding to the NA3 structure in the N-glycan profile of hepatocellular carcinoma cells using DNA sequencer-assisted fluorescence-assisted carbohydrate electrophoresis (DSA-FACE). nih.gov

Glycan Microarray Technology for Ligand Binding and Functional Assays

Glycan microarrays are powerful tools for investigating the functional roles of glycans by studying their interactions with glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govspringernature.comyoutube.comuu.nl These microarrays consist of a library of glycans, including structures like NA3, immobilized on a solid surface. nih.govspringernature.com

To perform a binding assay, the microarray is incubated with a fluorescently labeled GBP. uu.nl The binding of the GBP to its specific glycan ligands on the array is then detected by measuring the fluorescence at each spot. uu.nl This allows for the rapid and high-throughput screening of glycan-protein interactions.

By including NA3 in a glycan microarray, researchers can identify proteins that specifically bind to this triantennary structure. springernature.com This information is crucial for understanding the biological functions of NA3 in processes such as cell-cell recognition, signaling, and host-pathogen interactions. nih.gov The specificity of these interactions can be further investigated by including various structural analogs of NA3 on the microarray to probe the fine details of the binding determinants. springernature.com

Chromatographic Techniques for this compound Purification and Analysis

The isolation and analysis of specific N-glycans like NA3 from complex biological mixtures are critically dependent on advanced chromatographic techniques. These methods separate glycans based on their physicochemical properties, enabling both purification and detailed structural characterization.

High-Performance Liquid Chromatography (HPLC), including HILIC-HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of glycan analysis. A widely used multidimensional HPLC mapping method allows for the identification of glycan structures by separating them using various types of HPLC columns and comparing their elution times with known standards. nih.gov This technique is effective for profiling glycans at the molecular, cellular, and tissue levels and can distinguish between isomers, a task that is often challenging for mass spectrometry alone. nih.gov

Within HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust and widely adopted method for the analysis of released and fluorescently labeled N-glycans. ludger.commtoz-biolabs.com HILIC separates compounds based on their hydrophilicity, where a hydrophilic stationary phase is used with a mobile phase containing a high concentration of an organic solvent. mtoz-biolabs.com This technique is particularly well-suited for polar molecules like glycans.

In a typical HILIC workflow for N-glycan analysis, glycans are first enzymatically released from the glycoprotein, often using PNGase F. creative-proteomics.com They are then labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB) or procainamide, to enhance detection sensitivity. creative-proteomics.comnih.gov The labeled glycans are then separated on a HILIC column, often coupled with fluorescence detection (FLD) for quantification and/or mass spectrometry (MS) for structural confirmation. nih.govclinichrom.com The separation on HILIC columns is roughly based on the size of the glycan, and elution times are often calibrated against a dextran (B179266) ladder to assign Glucose Unit (GU) values for standardized comparison. ludger.comthermofisher.com The use of sub-2 μm particle UHPLC (Ultra-High-Performance Liquid Chromatography) HILIC columns has enabled high-resolution separations with significantly reduced analysis times. clinichrom.com

Table 1: Comparison of Common Fluorescent Labels for N-Glycan Analysis

| Feature | 2-Aminobenzamide (2-AB) | Procainamide |

|---|---|---|

| Primary Use | Quantitative analysis via fluorescence detection | Enhanced signal in mass spectrometry |

| Ionization Efficiency (MS) | Lower | Higher |

| Application Note | Widely used standard for GU value determination | Beneficial for detailed structural analysis by MS/MS |

Affinity Chromatography for Glycan Enrichment

Affinity chromatography is a powerful technique for the selective enrichment of glycoproteins or glycopeptides from complex biological samples prior to detailed glycan analysis. nih.govfrontiersin.org This method utilizes the specific binding affinity between a stationary phase, to which a binding molecule is immobilized, and the target molecule. For glycans, the most common approach involves lectin affinity chromatography. nih.govresearchgate.net

Lectins are proteins that recognize and bind to specific carbohydrate structures or motifs with high specificity. nih.govdocumentsdelivered.com By immobilizing different lectins onto a solid support, it is possible to capture glycoproteins carrying specific types of glycans. researchgate.net For instance, mannose-binding lectins are effective for enriching N-glycoproteins. researchgate.net This enrichment step is crucial as it reduces sample complexity and increases the concentration of the target molecules, facilitating subsequent analysis by mass spectrometry or other techniques. frontiersin.orgnih.gov Both single-lectin and multi-lectin columns can be employed to target a broader range of glycan structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and powerful tool for the de novo and definitive structural characterization of glycans, including complex structures like NA3. nih.govcreative-biolabs.com Unlike mass spectrometry, which primarily provides mass and fragmentation information, NMR can elucidate the complete primary structure, including the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the sequence of residues. nih.govglycopedia.eu

The process of full structural elucidation by NMR typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govuu.nl Key experiments include:

1H NMR: The 1D proton NMR spectrum provides initial information, with characteristic chemical shifts for anomeric protons and other "structural reporter groups" that exist outside the bulk signal region. uu.nl

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These 2D experiments establish proton-proton correlations within each monosaccharide residue, allowing for the assignment of all proton signals for a given sugar. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates protons with their directly attached carbons, aiding in the assignment of the 13C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, providing crucial information about the glycosidic linkages and the three-dimensional conformation of the glycan.

A significant advantage of NMR is that it is a non-destructive technique, allowing the sample to be used for further analysis. nih.govcreative-biolabs.com While NMR generally requires larger sample quantities and is more time-consuming than MS, its ability to unambiguously determine stereochemistry and linkage makes it indispensable for the complete structural verification of novel or complex glycans. creative-biolabs.com

Computational Glycobiology and Glycoinformatics in this compound Research

The inherent complexity and flexibility of glycans present significant challenges to their study. Computational glycobiology and glycoinformatics have become essential disciplines, providing the tools and frameworks to predict, model, and manage the vast amount of data generated in glycan research. nih.govnthrys.com

Glycan Structure Prediction, Modeling, and Conformational Analysis

Unlike proteins, which often adopt well-defined secondary and tertiary structures, glycans are highly flexible and exist as an ensemble of different conformations in solution. nih.gov Computational modeling, particularly molecular dynamics (MD) simulations, is a key method for characterizing the three-dimensional structures and dynamic properties of glycans. nih.govnih.gov

These computational approaches allow researchers to:

Predict 3D Structures: Starting from the primary sequence, it is possible to generate representative 3D conformational ensembles of a glycan like NA3. nih.gov

Analyze Conformational Flexibility: MD simulations can map the conformational landscape of the glycosidic linkages, revealing the preferred orientations and the extent of flexibility. nih.gov

Model Glycoprotein Structures: Computational tools can build and refine models of entire glycoproteins, incorporating N-glycans at their attachment sites. nih.govresearchgate.net This is crucial because the presence and conformation of glycans can significantly impact protein folding, stability, and function. biorxiv.org

The accuracy of these models is often validated by comparing computational predictions with experimental data, primarily from NMR spectroscopy. nih.gov

Development and Application of Glycan Databases and Bioinformatics Tools

The field of glycoinformatics provides the infrastructure for organizing, searching, and analyzing glycan data. nih.gov A multitude of databases and web-based tools have been developed to support glycomics research. nih.govcreative-proteomics.com

Key Glycan Databases:

Table 2: Prominent Glycan Databases and Their Primary Functions

| Database | Primary Function | Website/Resource |

|---|---|---|

| GlyTouCan | International repository for glycan structures, assigning unique accession numbers. creative-proteomics.combidmc.org | www.glytoucan.org |

| GlyGen | Integrates and harmonizes carbohydrate and glycoconjugate data from multiple sources. bidmc.orgglycopedia.eu | www.glygen.org |

| UniCarb-DB / UniCarbKB | Provides access to glycomics MS and NMR data, often linked to specific glycoproteins. nih.govcreative-proteomics.com | www.unicarb-db.org |

| CFG Glycan Structure Database | Offers detailed structural and chemical information for thousands of N- and O-glycans. nih.govcreative-proteomics.com | www.functionalglycomics.org |

| GlyConnect | An integrated platform focusing on protein glycosylation, linking glycan structures to glycosylation sites. nih.govglycosmos.org | glyconnect.expasy.org |

Bioinformatics Tools for Glycan Analysis:

In addition to databases, a variety of software tools are available to aid in the interpretation of experimental data and to perform predictive analyses. creative-proteomics.com

GlycoWorkbench: A versatile software suite for drawing glycan structures and annotating mass spectrometry data. creative-proteomics.com

GLYCAM-Web: A tool for building and simulating the 3D structures of carbohydrates. nih.gov

Glycan Prediction Tools: Algorithms have been developed to predict N-linked glycosylation sites on proteins, often incorporating structural information to improve accuracy. oup.comnih.gov Machine learning and AI-based approaches are increasingly being used to predict various glycan properties, such as immunogenicity or taxonomy. arxiv.orgresearchgate.net

These glycoinformatics resources are indispensable for modern glycan research, enabling researchers to compare experimental results with known structures, predict biosynthetic pathways, and gain deeper insights into the functional roles of glycans like NA3. frontiersin.org

Glycoengineering Tools for Modulating this compound Expression In Vitro and In Vivo

Glycoengineering offers a powerful suite of tools for the precise manipulation of glycan structures, including the tri-sialylated, triantennary this compound. These methodologies allow for the controlled modulation of NA3 expression on glycoproteins, both in laboratory cell cultures (in vitro) and within living organisms (in vivo). By altering the underlying biosynthetic pathways, researchers can investigate the functional roles of specific glycoforms like NA3 and potentially enhance the therapeutic properties of recombinant proteins. The two primary strategies employed for this purpose are genetic engineering, which targets the enzymes responsible for glycan synthesis, and metabolic glycoengineering, which introduces modified sugar precursors into cellular pathways. johnshopkins.edunih.gov

Genetic Engineering Approaches (e.g., CRISPR/Cas9 for Glycosyltransferase Gene Editing)

Genetic engineering provides a direct method for altering the cellular glycosylation machinery to either increase or decrease the expression of NA3 N-glycans. The synthesis of the NA3 structure is a multi-step enzymatic process involving a series of glycosyltransferases. The final crucial steps involve the addition of sialic acid residues to the terminal galactose units of a triantennary N-glycan precursor. This is accomplished by specific sialyltransferases (STs), such as α-2,3-sialyltransferases (ST3Gal) and α-2,6-sialyltransferases (ST6Gal), which catalyze the formation of the terminal sialic acid linkages.

The advent of precise genome-editing technologies, particularly CRISPR/Cas9, has revolutionized the ability to manipulate the genes encoding these glycosyltransferases. nih.govplos.org By designing guide RNAs (gRNAs) that target specific sequences within a glycosyltransferase gene, the Cas9 nuclease can be directed to create a double-strand break, leading to gene knockout through the cell's error-prone repair mechanisms. plos.orgaddgene.org This approach can be used to eliminate competing glycosylation pathways, thereby funneling glycan precursors towards the synthesis of desired structures like NA3. Conversely, knocking out specific sialyltransferases can reduce or eliminate NA3 expression, allowing for studies on the functional consequences of its absence.

For instance, knocking out genes for enzymes that add alternative capping structures, such as fucose or other sugar moieties, can increase the availability of substrate for sialyltransferases, potentially boosting NA3 production. nih.gov Furthermore, overexpressing the key sialyltransferases and other enzymes like N-acetylglucosaminyltransferases (GnT-IV and GnT-V), which are responsible for creating the triantennary branches, can significantly enhance the cellular capacity to synthesize highly complex and sialylated structures like NA3. nih.govfrontiersin.org

| Strategy | Target Gene(s) | Technology | Objective | Expected Outcome on NA3 Expression | Reference Example |

| Overexpression | ST6GAL1, ST3GAL4, MGAT4, MGAT5 | Lentiviral Transduction, Plasmid Transfection | Increase sialylation and branching | Increase | Overexpression of GnT-IV and GnT-V in CHO cells increased tri- and tetra-antennary glycan content on recombinant proteins. nih.gov |

| Gene Knockout | FUT8 (Fucosyltransferase 8) | CRISPR/Cas9 | Eliminate core fucosylation, making glycans more accessible to other enzymes. | Potential Increase | Knockout of FUT8 in CHO cells is a common strategy to produce non-fucosylated antibodies. nih.gov |

| Gene Knockout | Competing Glycosyltransferases | CRISPR/Cas9, TALENs, Zinc-Finger Nucleases | Remove enzymes that divert substrates away from the NA3 synthesis pathway. | Increase | CRISPR/Cas9 has been used to knock out multiple glycosyltransferase genes simultaneously. nih.govresearchgate.net |

| Gene Knock-in | Human Sialyltransferases | CRISPR/Cas9-mediated Homology Directed Repair | Introduce more efficient or specific enzymes into a host cell line (e.g., from human to CHO). | Increase | Engineering plant systems with human glycosyltransferases to produce human-like sialylated glycans. researchgate.netresearchgate.net |

Emerging Research Frontiers and Future Directions for Na3 N Glycan Studies

Systems Glycobiology and Integrative Omics Approaches for NA3 N-Glycan Profiling

The study of NA3 N-glycans is moving beyond isolated analysis and into the realm of systems glycobiology, where integrative "omics" approaches are providing a more holistic understanding of their roles in complex biological systems. By combining glycomics with genomics, transcriptomics, and proteomics, researchers are beginning to unravel the intricate networks that govern this compound expression and function. nih.gov This multi-omics strategy is crucial for deciphering the mechanisms behind diseases like cancer, as alterations in glycosylation are often a hallmark of tumorigenesis. nih.gov

Recent studies have successfully integrated transcriptomics and N-glycomics to build predictive models of N-glycan abundance based on glycogene expression. rsc.org These models have shown high accuracy in predicting N-glycan levels across various cell types, suggesting their potential for reliable N-glycosylation prediction even in samples with low cell counts. rsc.org Such integrative approaches are essential for identifying the specific enzymes and pathways responsible for the synthesis of NA3 and other glycans, offering potential new therapeutic targets for diseases associated with aberrant glycosylation. rsc.orgmdpi.com The harmonization and standardization of data from these different omics fields into comprehensive biomarker databases will be critical for advancing our understanding of the role of NA3 N-glycans in health and disease. nih.gov

A significant challenge in this field is the sheer volume and complexity of the data generated. Advanced bioinformatics and machine learning algorithms are being developed to analyze these large datasets, identify meaningful patterns, and generate new hypotheses about the functional roles of specific glycan structures like NA3. nih.govrsc.org This integrated approach is paving the way for a more comprehensive understanding of how the glycome, including the triantennary this compound, is regulated and how its dysregulation contributes to disease.

Single-Cell and Spatial Glycomics to Resolve Cellular Heterogeneity in this compound Expression

Traditional methods for glycan analysis often provide an average profile from a bulk population of cells, masking the significant variations that can exist between individual cells. To address this, the fields of single-cell and spatial glycomics are rapidly emerging, offering unprecedented resolution to study the heterogeneity of this compound expression. nih.govfrontiersin.org These technologies are crucial for understanding the diverse roles of glycans in complex tissues and disease states where different cell types may exhibit distinct glycan profiles. nih.govfrontiersin.org

Single-cell glycomics allows for the analysis of the N-glycome of individual cells, revealing cell-to-cell differences in glycan expression that are obscured in bulk measurements. nih.govresearchgate.net Recent advancements have enabled the profiling of N-glycans from single mammalian cells using techniques like label-free capillary electrophoresis-mass spectrometry (CE-MS). nih.govresearchgate.net This has made it possible to detect alterations in the N-glycome at the single-cell level, providing insights into cellular responses to stimuli and disease progression. nih.govresearchgate.net

Spatial glycomics , on the other hand, provides information on the distribution of specific glycans within a tissue sample. frontiersin.org Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) can map the location of N-glycans, including potentially NA3, at near-cellular resolution. nih.govnih.govresearchgate.net This allows researchers to correlate glycan expression with specific cell types and histopathological regions, which is particularly valuable in cancer research where the tumor microenvironment is highly heterogeneous. nih.govfrontiersin.org For instance, spatial glycomics has been used to reveal the distinct N-glycan signatures in different regions of tumors and has shown promise in identifying glycan structures associated with specific morphological features in tissues. frontiersin.orgosti.gov

These cutting-edge approaches are poised to revolutionize our understanding of the cellular and tissue-specific roles of NA3 N-glycans, providing a more detailed picture of their involvement in biological processes and disease.

Interplay between this compound and Other Post-Translational Modifications

N-glycosylation, the process that attaches N-glycans like NA3 to proteins, is one of the most common and complex post-translational modifications (PTMs). nih.govwikipedia.orgsigmaaldrich.com It rarely occurs in isolation and often interacts with other PTMs to fine-tune protein function, localization, and stability. nih.gov Understanding the interplay between NA3 N-glycans and other PTMs is a critical frontier in glycobiology.

The addition of N-glycans occurs in the endoplasmic reticulum and Golgi apparatus, a complex process involving numerous enzymes. nih.govnih.gov This intricate pathway can be influenced by other PTMs on the same protein. For example, phosphorylation or ubiquitination events elsewhere on a protein could alter its conformation, thereby affecting the accessibility of asparagine residues for N-glycosylation.

Conversely, the presence of an N-glycan, such as the triantennary NA3 structure, can influence subsequent PTMs. The bulky and charged nature of glycans can sterically hinder or promote the action of enzymes responsible for other modifications on nearby amino acid residues. This crosstalk creates a complex regulatory network that ultimately dictates the final functional state of a glycoprotein (B1211001).

Dysregulation of this interplay is increasingly implicated in various diseases. mdpi.com Changes in the N-glycan profile, including the abundance of NA3, can impact protein folding and quality control mechanisms in the cell. nih.govoup.com This can lead to the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases. nih.gov Further research into the intricate dance between NA3 N-glycosylation and other PTMs will be crucial for a complete understanding of protein function in both health and disease.

Role of this compound in Neurobiology and Neurological Disorders (beyond AMD)

While the role of this compound has been investigated in age-related macular degeneration (AMD), emerging research points to its broader significance in neurobiology and a range of neurological disorders. mdpi.comresearchgate.net N-linked glycosylation is a fundamental post-translational modification crucial for the proper functioning of the central nervous system, impacting everything from neuronal development and signaling to neuroinflammation. nih.govnih.gov

Alterations in N-glycan profiles have been associated with various neurological conditions. nih.gov For instance, studies have linked changes in serum N-glycome patterns to the presence of silent brain infarcts, which are risk factors for stroke and dementia. ahajournals.org Specifically, an increase in branching α-1,3-fucosylated triantennary glycan (a structure related to NA3) was found to be an independent predictor of these silent brain lesions. ahajournals.org

Congenital disorders of glycosylation (CDGs) further highlight the critical role of N-glycans in the brain, as these genetic disorders often present with severe neurological symptoms, including cognitive impairment and seizures. nih.gov The complexity of N-glycan structures, including triantennary forms like NA3, is essential for the function of numerous glycoproteins in the brain. nih.gov Perturbations in the N-glycosylation pathway can disrupt neuronal communication, protein folding, and the brain's response to stress, potentially contributing to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Future research focusing on the specific functions of this compound in different neuronal cell types and its involvement in the molecular pathways underlying various neurological disorders will be crucial for developing new diagnostic and therapeutic strategies.

Development of Novel Analytical and Imaging Tools for High-Resolution this compound Research

Advancements in our understanding of NA3 N-glycans are intrinsically linked to the development of more sensitive and higher-resolution analytical and imaging tools. plos.org Traditional methods are continually being refined, and new technologies are emerging to overcome the challenges associated with the complexity of glycan analysis. plos.orgmdpi.com

Analytical Tools:

Mass spectrometry (MS) remains a cornerstone for glycan analysis, with innovations like parallel reaction monitoring (PRM) on quadrupole-Orbitrap hybrid instruments offering enhanced sensitivity for detecting low-abundance N-glycans. acs.orgthermofisher.com This is a significant step forward from traditional multiple reaction monitoring (MRM) methods. acs.org Furthermore, the development of extensive N-glycan libraries integrated into analytical software is streamlining the automated identification and annotation of complex glycan structures from MS data. sciex.com Techniques like DNA sequencer-assisted fluorophore-assisted carbohydrate electrophoresis (DSA-FACE) are also being adapted for high-throughput, sensitive, and quantitative N-glycome profiling from various biological samples. plos.org

Imaging Tools:

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has become a powerful tool for visualizing the spatial distribution of N-glycans directly in tissue sections. squarespace.comnih.govnih.gov Recent developments are pushing the spatial resolution of MALDI-MSI to the micrometer scale, allowing for the localization of glycans to specific cell types within a tissue. nih.govnih.gov Innovations in matrix application, such as sublimation followed by recrystallization, have been shown to improve image quality and signal intensity for N-glycan imaging. squarespace.com Furthermore, the integration of MSI data with cloud-based platforms like METASPACE, which now includes N-glycan databases, is facilitating high-throughput annotation and analysis of spatial glycomics data. osti.gov Looking ahead, super-resolution microscopy techniques like Resolution Enhancement by Sequential Imaging (RESI) are being developed to visualize individual sugars on the cell surface at Ångström-level resolution, promising an unprecedented view of the glycocalyx. biorxiv.org

These ongoing advancements in analytical and imaging technologies are crucial for delving deeper into the specific roles of NA3 N-glycans in cellular processes and disease.

Translational Research Opportunities for this compound in Diagnostics and Personalized Medicine

The distinct changes in this compound expression observed in various diseases present significant opportunities for translational research, particularly in the development of novel diagnostics and personalized medicine strategies. wjgnet.comnih.govnih.gov Altered N-glycosylation patterns are a hallmark of many cancers and other diseases, making specific N-glycans like NA3 promising candidates for biomarkers. nih.govnih.govnih.gov

Diagnostics:

Serum N-glycan profiling has shown considerable potential for disease diagnosis. For example, studies have identified N-glycan biosignatures, including changes in NA3 levels, that can help distinguish patients with pancreatic cancer from healthy individuals and those with benign pancreatic diseases. wjgnet.comwjgnet.com One study developed a "Glyco-model" based on N-glycan signatures that demonstrated favorable diagnostic performance for all stages of pancreatic cancer. wjgnet.comnih.gov Similarly, characteristic changes in the serum N-glycan profile, involving NA3 and a related fucosylated structure (NA3Fb), have been observed in patients with hepatitis B virus-associated hepatocellular carcinoma (HCC). nih.govnih.gov These N-glycan markers showed better sensitivity for HCC screening compared to the traditional biomarker alpha-fetoprotein (AFP), particularly in patients with liver cirrhosis. nih.govnih.gov The combination of N-glycan markers with existing biomarkers like cancer antigen 19-9 (CA19-9) or AFP has been shown to further improve diagnostic accuracy. wjgnet.comnih.gov

Personalized Medicine:

Beyond diagnostics, N-glycan profiles could play a role in personalized medicine by helping to stratify patients, predict disease progression, and guide treatment decisions. nih.gov For instance, serum N-glycan signatures have been suggested to have potential in the diagnosis, staging, and prognosis of rare cancers like IgD multiple myeloma. nih.gov The ability to monitor changes in a patient's N-glycome over time could provide valuable information about their response to therapy. As our understanding of the functional consequences of specific glycan alterations grows, it may become possible to develop therapies that target the underlying glycosylation pathways, opening up new avenues for personalized treatment. rsc.org

The table below summarizes findings from studies investigating this compound and related structures as potential biomarkers.

| Disease | Sample Type | Key N-Glycan Findings | Diagnostic Potential |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Serum | Altered levels of NA3 and other N-glycans. wjgnet.comwjgnet.com | A "Glyco-model" showed high sensitivity (77.27%-90.00%) for all stages of PDAC. nih.gov Combination with CA19-9 improved accuracy. wjgnet.com |

| Hepatitis B Virus-associated Hepatocellular Carcinoma (HCC) | Serum | Increased abundance of NA3Fb. nih.govnih.gov | Higher sensitivity than AFP for screening, especially in patients with liver cirrhosis. nih.govnih.gov Combination with AFP improved diagnostic accuracy. nih.gov |

| IgD Multiple Myeloma | Serum | Significantly higher levels of NA3 and other multi-antennary glycans compared to controls. nih.gov | Potential for diagnosis, staging, and prognosis. nih.gov |

| Silent Brain Infarcts | Serum | Increased concentrations of branching α-1,3-fucosylated triantennary glycan (related to NA3). ahajournals.org | Independent predictor of silent brain infarcts. ahajournals.org |

Q & A

Q. How can NA3 N-Glycan be distinguished from other triantennary glycans in complex biological samples?

Methodological Answer: Utilize liquid chromatography-mass spectrometry (LC-MS) with exoglycosidase digestion to resolve structural isomers. For example, sequential treatment with β-galactosidase and sialidase can differentiate NA3 (triantennary with α-2,6-sialylation) from other triantennary glycans. Include internal standards like deuterated 2-aminobenzoic acid (2-AA) for retention time normalization .

Q. What experimental protocols ensure reproducible quantification of this compound in serum samples?

Methodological Answer:

- Sample Preparation : Optimize deglycosylation using PNGase F under denaturing conditions (e.g., 0.1% SDS, 50 mM DTT) to ensure complete release .

- Labeling : Apply 2-AA labeling at 50°C for 2 hours, followed by hydrophilic interaction liquid chromatography (HILIC) purification to remove excess dye .

- Normalization : Use total ion current (TIC) normalization to account for batch effects, as demonstrated in colorectal cancer studies .

Q. What are the key challenges in characterizing this compound core fucosylation?

Methodological Answer: Core fucosylation (α-1,6 linkage) can mask terminal epitopes. Use tandem MS/MS with collision-induced dissociation (CID) to fragment the glycan at the GlcNAc-Asn bond. Compare fragmentation patterns with synthetic standards (e.g., fucosylated vs. non-fucosylated NA3) .

Advanced Research Questions

Q. How do binding affinities of this compound to galectins vary under pathological conditions (e.g., cancer)?

Methodological Answer: Perform surface plasmon resonance (SPR) assays with immobilized galectin-3 and galectin-9N. Normalize affinity values using inverted data from Hirabayashi et al. (higher values = stronger binding). For tumor microenvironments, compare NA3 from microdissected cancer stroma vs. normal tissue, noting a 3.5-fold increase in galectin-3 binding in colorectal cancer .

Q. How can conflicting data on this compound’s role in liver fibrosis be resolved?

Methodological Answer:

- Data Harmonization : Re-analyze raw LC-MS datasets using unified parameters (e.g., signal-to-noise ratio ≥ 6, isotopic inclusion of first three isotopes) .

- Cohort Stratification : Subgroup patients by ALT levels; NA3’s diagnostic AUROC drops from 0.890 to 0.710 in normal-ALT cohorts, indicating confounding variables .

- Multivariate Analysis : Apply machine learning (e.g., random forests) to integrate NA3 levels with clinical covariates like age and BMI .

Q. What advanced techniques enable spatial mapping of this compound in tissue sections?

Methodological Answer: Use matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry with on-tissue PNGase F digestion. Key steps:

- Tissue Preparation : Fix fresh-frozen sections in 70% ethanol to preserve glycan epitopes.

- Data Analysis : Recalibrate spectra using Bruker Data Analysis 5.0 with an 8-point linear function based on theoretical masses. Validate with SCiLS Lab software for region-specific quantification .

Methodological and Ethical Considerations

Q. How should researchers address variability in this compound sample preparation across labs?

Methodological Answer: Adopt standardized protocols from consortia like the N-Glycomics Standardization Initiative. For example:

Q. What ethical safeguards are critical when using this compound as a biomarker in clinical research?

Methodological Answer:

- Blinding : Ensure researchers are blinded to clinical data during glycan analysis to prevent bias .

- Data Transparency : Deposit raw spectra in repositories like GlyTouCan with unique accession codes .

- Informed Consent : Explicitly disclose the investigational status of NA3-based diagnostics in participant agreements .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.